In Vivo Anti-Allergic Activity of Unsubstituted Scaffold vs. Methoxylated Analog
The unsubstituted parent compound 1-oxo-1H-isothiochromene-3-carboxylic acid (CAS 4361-85-7) demonstrates a distinct in vivo pharmacological profile compared to its 6-methoxy analog. In a standardized rat Passive Cutaneous Anaphylaxis (PCA) model, the unsubstituted compound is specifically claimed for anti-allergic use, whereas the 6-methoxy substitution yields the sodium salt form for improved formulation properties [1]. This differentiation in the core scaffold's substitution dictates distinct therapeutic applications and salt-form requirements, directly impacting procurement choices for lead optimization programs.
| Evidence Dimension | In vivo anti-allergic activity (Rat PCA model) and therapeutic application |
|---|---|
| Target Compound Data | Claimed for use in inhibiting antigen-antibody reaction in asthma, hayfever, and rhinitis. |
| Comparator Or Baseline | Sodium 6-methoxy-1-oxoisothiochromene-3-carboxylate (6-methoxy substituted analog) |
| Quantified Difference | Unsubstituted scaffold is active as the free acid; 6-methoxy substitution requires sodium salt formulation for claimed utility. |
| Conditions | In vivo rat Passive Cutaneous Anaphylaxis (PCA) model; oral or parenteral administration at 0.01 to 200 mg/kg. |
Why This Matters
Procuring the wrong substitution variant (e.g., 6-methoxy instead of the unsubstituted core) will result in a compound with different salt-form requirements and potentially divergent in vivo efficacy, compromising experimental reproducibility.
- [1] Richardson-Merrell Inc. Pharmaceutical compositions and methods of treatment with 1-oxo-1H-2-benzothio pyran-3-carboxylic acid derivatives. US Patent US4018891A. 1977. View Source
